2-Methyl-N-phenylmaleimide fundamental properties

2-Methyl-N-phenylmaleimide fundamental properties

An In-depth Technical Guide to the Fundamental Properties of 2-Methyl-N-phenylmaleimide

Authored by a Senior Application Scientist

Foreword

In the landscape of specialty chemicals, 2-Methyl-N-phenylmaleimide emerges as a molecule of significant interest, bridging the gap between academic research and industrial application. Its unique structural attributes, combining the reactivity of a maleimide ring with the steric and electronic influence of a methyl group and a phenyl substituent, render it a valuable building block in polymer science, organic synthesis, and potentially in the design of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the core properties of 2-Methyl-N-phenylmaleimide. Our exploration will delve into its physicochemical characteristics, synthesis, reactivity, and key applications, underpinned by a commitment to scientific integrity and practical, field-proven insights.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application. 2-Methyl-N-phenylmaleimide is a solid at room temperature, and its key properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₉NO₂ | [1][2] |

| Molecular Weight | 187.19 g/mol | [1][2] |

| CAS Number | 3120-04-5 | [1][2] |

| IUPAC Name | 3-methyl-1-phenylpyrrole-2,5-dione | [2] |

| Appearance | Not explicitly stated, but related N-phenylmaleimide is a yellow crystalline solid.[3][4][5] | |

| Melting Point | 94-96 °C | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water and petroleum ether; soluble in many organic solvents like acetone, DMF, benzene, methanol, and ethanol.[3][6][7][8][9] |

Spectroscopic Profile

The structural elucidation of 2-Methyl-N-phenylmaleimide is confirmed through various spectroscopic techniques.

-

¹H NMR (CDCl₃): Spectral data is available, providing characteristic shifts for the methyl and phenyl protons, as well as the olefinic proton on the maleimide ring.[10]

-

¹³C NMR: The carbon spectrum offers detailed information about the carbon framework of the molecule.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl groups of the imide ring and the aromatic C-H bonds of the phenyl group.[2]

-

Mass Spectrometry: The mass spectrum provides the accurate mass of the molecule, confirming its elemental composition.[11][12]

Synthesis of 2-Methyl-N-phenylmaleimide: A Step-by-Step Protocol

The synthesis of N-substituted maleimides is a well-established process, typically involving a two-step sequence: the formation of a maleanilic acid intermediate followed by cyclodehydration.[13][14][15] The following protocol is an adaptation for the synthesis of 2-Methyl-N-phenylmaleimide from 2-methylmaleic anhydride and aniline.

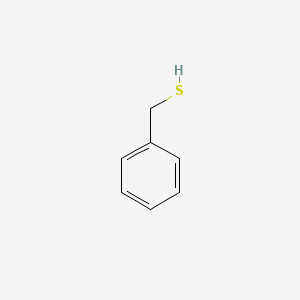

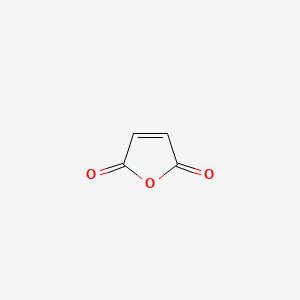

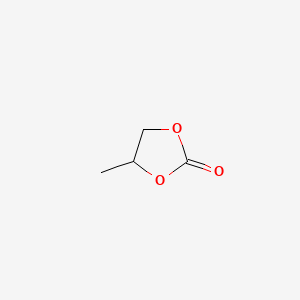

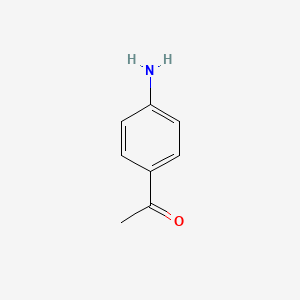

Synthesis Pathway

Caption: Synthesis of 2-Methyl-N-phenylmaleimide.

Experimental Protocol

Step 1: Synthesis of N-Phenyl-2-methylmaleamic Acid

-

To a stirred solution of 2-methylmaleic anhydride (1.0 equivalent) in a suitable solvent (e.g., diethyl ether or ethyl acetate) in a round-bottom flask, add a solution of aniline (1.0 equivalent) in the same solvent dropwise at room temperature.[15]

-

A precipitate will form upon addition. Continue stirring the suspension at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.

-

Dry the resulting N-phenyl-2-methylmaleamic acid. The product can be characterized by ¹H NMR and IR spectroscopy.

Step 2: Synthesis of 2-Methyl-N-phenylmaleimide

-

In a round-bottom flask, create a slurry of N-phenyl-2-methylmaleamic acid (1.0 equivalent), anhydrous sodium acetate (catalytic amount), and acetic anhydride (excess).[14][15]

-

Heat the mixture with stirring to 60-70°C for approximately 1 hour.[14]

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the product.[15]

-

Collect the crude 2-Methyl-N-phenylmaleimide by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or cyclohexane) to obtain pure 2-Methyl-N-phenylmaleimide.[14][15]

-

Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Reactivity and Applications

The reactivity of 2-Methyl-N-phenylmaleimide is dominated by the electrophilic double bond of the maleimide ring, making it a versatile substrate for various chemical transformations.

Key Reactions

-

Diels-Alder Reaction: As a dienophile, it readily participates in [4+2] cycloaddition reactions with conjugated dienes to form complex cyclic structures.[13][14][16][17] This reaction is a powerful tool in organic synthesis for the construction of polycyclic systems.[18]

-

Michael Addition: The electron-deficient double bond is susceptible to nucleophilic attack, particularly from thiols. This high reactivity and specificity are harnessed in bioconjugation chemistry for labeling proteins and other biomolecules.[18]

-

Polymerization: 2-Methyl-N-phenylmaleimide can undergo both homopolymerization and copolymerization via free radical mechanisms.[19]

Applications in Polymer Chemistry

The incorporation of 2-Methyl-N-phenylmaleimide into polymers can significantly enhance their thermal and mechanical properties.[20][21]

-

Heat-Resistant Modifier: When copolymerized with monomers like styrene and acrylonitrile, it increases the glass transition temperature (Tg) and heat distortion temperature of the resulting polymers, such as ABS.[8][20][21]

-

Improved Mechanical Properties: Polymers containing 2-Methyl-N-phenylmaleimide often exhibit enhanced tensile strength, modulus, and impact resistance.[20][21]

-

Flame Retardancy: The presence of the imide structure can contribute to improved flame retardant properties in polymers.[20][21]

Potential in Drug Development

While specific applications of 2-Methyl-N-phenylmaleimide in drug development are not extensively documented, the introduction of a methyl group into a molecule is a common strategy in medicinal chemistry.[22] The methyl group can influence the molecule's physicochemical properties, such as solubility and lipophilicity, and can affect its metabolic stability and binding to biological targets.[22] The maleimide moiety is also a known pharmacophore and is used in the design of various therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Methyl-N-phenylmaleimide.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation.[2] Some sources indicate it may cause severe skin burns and eye damage, and may cause an allergic skin reaction.[23]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[23][24][25] Work in a well-ventilated area or use a fume hood.[23][24]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[23][24] Keep the container tightly closed.[23]

Emergency Procedures

-

In case of contact with skin: Immediately wash with plenty of soap and water.[23][24]

-

In case of contact with eyes: Rinse cautiously with water for several minutes.[23][24]

-

If swallowed: Rinse mouth and seek immediate medical attention.[23][24]

Conclusion

2-Methyl-N-phenylmaleimide is a versatile and valuable compound with a broad spectrum of applications, particularly in the realm of polymer science. Its synthesis is straightforward, and its reactivity allows for a wide range of chemical modifications. As research continues, new and innovative applications for this compound in materials science and drug discovery are anticipated. This guide provides a solid foundation for researchers and professionals to understand and utilize the fundamental properties of 2-Methyl-N-phenylmaleimide in their work.

References

-

PubChem. 2-Methyl-N-phenylmaleimide. [Link]

-

CHEMICAL POINT. 2-Methyl-N-phenylmaleimide. [Link]

-

PrepChem.com. Synthesis of n-phenyl maleimide. [Link]

-

ChemBK. N-Phenylmaleimide. [Link]

-

SpectraBase. 2-methyl-N-phenylmaleimide. [Link]

-

ResearchGate. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. [Link]

-

PubChemLite. 2-methyl-n-phenylmaleimide (C11H9NO2). [Link]

-

PubChem. N-Phenylmaleimide. [Link]

-

Taylor & Francis Online. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. [Link]

-

Organic Syntheses. N-Phenylmaleimide. [Link]

- Google Patents. Synthesis method for N-phenylmaleimide.

-

NINGBO INNO PHARMCHEM CO.,LTD. N-Phenylmaleimide as a Versatile Building Block in Organic Synthesis. [Link]

-

Yangchen Tech. What are the applications of N-phenylmaleimide in the field of engineering plastics?. [Link]

-

Yangchen Tech. What is N-Phenylmaleimide(N-PMI)?. [Link]

-

National Center for Biotechnology Information. Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives. [Link]

-

The Royal Society of Chemistry. Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3- diene. [Link]

-

Human Journals. Recently Synthesis of N-Phenylmaleimide Polymer and Application in Medical Sciences. [Link]

-

ResearchGate. Synthesis and characterization of N-phenylmaleimide-methylvinylisocyanate copolymers with polystyrene side chains. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding N-Phenylmaleimide CAS 941-69-5: Properties and Applications. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

-

Yangchen Tech. N-phenylmaleimide 99.7% with Excellent Solubility. [Link]

-

NIST WebBook. N-Phenylmaleimide: Mass spectrum (electron ionization). [Link]

-

NIST WebBook. N-Phenylmaleimide: Infrared Spectrum. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Methyl-N-phenylmaleimide | C11H9NO2 | CID 689222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. N-Phenylmaleimide | C10H7NO2 | CID 13662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Phenylmaleimide | 941-69-5 [chemicalbook.com]

- 6. N-Phenylmaleimide CAS#: 941-69-5 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. N-phenylmaleimide 99.7% With Excellent Solubility Manufacturer, custom N-phenylmaleimide 99.7% With Excellent Solubility [yangchentech.com]

- 9. N-Phenylmaleimide (IMILEX™-P) | Products | NIPPON SHOKUBAI [shokubai.co.jp]

- 10. spectrabase.com [spectrabase.com]

- 11. PubChemLite - 2-methyl-n-phenylmaleimide (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 12. N-Phenylmaleimide [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. nbinno.com [nbinno.com]

- 19. researchgate.net [researchgate.net]

- 20. What are the applications of N-phenylmaleimide in the field of engineering plastics? [yangchentech.com]

- 21. What is N-Phenylmaleimide(N-PMI)? [yangchentech.com]

- 22. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tcichemicals.com [tcichemicals.com]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.dk [fishersci.dk]